molecular formula C25H28N6O2 B8176056 STM2457

STM2457

Cat. No.: B8176056
M. Wt: 444.5 g/mol
InChI Key: OBERVORNENYOLE-UHFFFAOYSA-N
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Description

STM2457 is a first-in-class, highly potent, selective, and orally active inhibitor of the enzyme methyltransferase-like 3 (METTL3). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML). This compound inhibits the METTL3 enzyme, which plays a crucial role in RNA methylation, a process implicated in various biological functions and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STM2457 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its potency and selectivity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification .

Chemical Reactions Analysis

Types of Reactions

STM2457 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify specific functional groups within the molecule .

Scientific Research Applications

STM2457 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of RNA methylation in various chemical processes.

    Biology: Employed in research to understand the biological functions of METTL3 and its role in RNA methylation.

    Medicine: Investigated for its therapeutic potential in treating acute myeloid leukemia and other cancers by inhibiting METTL3 activity.

    Industry: Utilized in the development of new therapeutic agents targeting RNA methylation pathways .

Mechanism of Action

STM2457 exerts its effects by inhibiting the catalytic activity of METTL3, an enzyme responsible for adding methyl groups to RNA molecules. This inhibition disrupts the methylation process, leading to alterations in RNA stability, translation, and function. The compound binds to the SAM-binding site of METTL3, acting as a competitive inhibitor. This binding prevents the enzyme from interacting with its natural substrate, S-adenosyl methionine (SAM), thereby blocking the methylation of RNA .

Comparison with Similar Compounds

STM2457 is unique due to its high potency, selectivity, and oral bioavailability. It is compared with other METTL3 inhibitors such as:

  • SANCDB0370
  • SANCDB0867
  • SANCDB1033

These compounds also inhibit METTL3 but differ in their binding affinities, selectivity profiles, and pharmacokinetic properties. This compound stands out due to its superior binding affinity and selectivity for METTL3, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c32-24-12-21(29-23-8-4-5-11-31(23)24)25(33)27-15-20-17-30-16-19(9-10-22(30)28-20)14-26-13-18-6-2-1-3-7-18/h4-5,8-12,16-18,26H,1-3,6-7,13-15H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBERVORNENYOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2=CN3C=C(N=C3C=C2)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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